molecular formula C16H12N4OS2 B2771199 N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239484-73-1

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2771199
CAS No.: 1239484-73-1
M. Wt: 340.42
InChI Key: YJIZPWKFIACSRH-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.

    Formation of the Pyrazole Ring: Using hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: Combining the benzothiazole and pyrazole intermediates through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the double bonds in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene Derivatives: Used in organic electronics and pharmaceuticals.

    Pyrazole Derivatives: Common in anti-inflammatory and analgesic drugs.

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of these three heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-9-17-11-7-10(4-5-15(11)23-9)18-16(21)13-8-12(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIZPWKFIACSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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